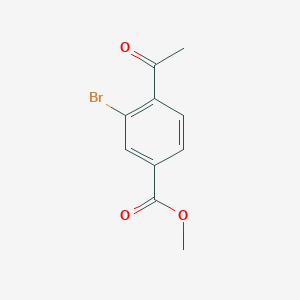

Methyl 4-acetyl-3-bromobenzoate

Description

Methyl 4-acetyl-3-bromobenzoate (IUPAC name: 4-acetylphenyl 3-bromobenzoate) is a brominated aromatic ester with the molecular formula C₁₅H₁₁BrO₃ and an average molecular mass of 319.154 g/mol . Structurally, it features a benzoate ester backbone substituted with a bromine atom at the 3-position and an acetyl group at the 4-position of the benzene ring. Its ChemSpider ID is 524266, and its MDL number is MFCD00226639 .

Properties

IUPAC Name |

methyl 4-acetyl-3-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRZJZKSFMZWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304286 | |

| Record name | Methyl 4-acetyl-3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113642-06-1 | |

| Record name | Methyl 4-acetyl-3-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113642-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-acetyl-3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-acetyl-3-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-acetylbenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Formation of compounds like methyl 4-acetyl-3-aminobenzoate.

Oxidation: Conversion to methyl 4-carboxy-3-bromobenzoate.

Reduction: Formation of methyl 4-(1-hydroxyethyl)-3-bromobenzoate.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Methyl 4-acetyl-3-bromobenzoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.

-

Pharmaceutical Development

- The compound has potential applications in drug development due to its ability to undergo chemical transformations that can lead to biologically active compounds. For example, it has been utilized in the late-stage functionalization of pharmaceutical candidates, enhancing their efficacy and specificity .

-

Material Science

- In material science, this compound is used in the preparation of advanced materials and polymers with tailored properties. Its functional groups allow for modifications that can impart desirable characteristics to materials.

- Biological Studies

Case Study 1: Electrochemical C(sp²)−C(sp³) Cross-Coupling Reactions

A study demonstrated the use of methyl 4-bromobenzoate (a related compound) in electrochemical cross-coupling reactions, yielding significant products with high efficiency. The findings indicated that optimizing reaction conditions could enhance yields substantially, showcasing the compound's utility in synthetic methodologies relevant to pharmaceuticals .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Cross-Coupling | 93% | Optimized using K2CO3 as an additive |

| By-product Formation | 38% | Homo-coupling of methyl 4-bromobenzoate |

Case Study 2: Pharmaceutical Applications

Research involving this compound derivatives highlighted their effectiveness in treating conditions related to allergic diseases and inflammation. These compounds were tested on animal models, demonstrating promising results in reducing symptoms associated with bronchoconstriction and other inflammatory responses .

| Application Area | Compound Tested | Result |

|---|---|---|

| Allergic Diseases | This compound derivative | Significant symptom reduction |

| Inflammation | Various derivatives | Low toxicity observed |

Mechanism of Action

The mechanism of action of methyl 4-acetyl-3-bromobenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the acetyl group undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-acetyl-3-bromobenzoate belongs to the class of substituted benzoate esters.

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Effects on Reactivity: this compound’s bromine atom at the 3-position enhances electrophilic aromatic substitution (EAS) reactivity, while the acetyl group at the 4-position directs incoming electrophiles to the ortho/para positions. Methyl 2-benzoylamino-3-oxobutanoate (from ) lacks halogen substituents but features a benzoylamino group, making it more reactive in condensation reactions, as seen in its use for synthesizing enaminoesters .

Applications in Synthesis :

- This compound’s bromine atom makes it suitable for Suzuki-Miyaura cross-coupling reactions , whereas its acetyl group can undergo reductions or condensations. In contrast, sandaracopimaric acid methyl ester (a diterpene ester from plant resins) is primarily studied for its natural product chemistry and ecological roles .

Physical Properties: Limited data exist for the target compound’s melting point or solubility. However, its molecular weight (~319 g/mol) suggests moderate volatility compared to simpler esters like methyl palmitate (MW 270.45 g/mol, ) but lower than diterpene esters like torulosic acid methyl ester (MW ~330 g/mol, ) .

Spectroscopic Characterization :

- While direct NMR/FTIR data for this compound are unavailable in the provided evidence, analogous compounds (e.g., methyl shikimate in ) highlight typical ester carbonyl peaks at ~1700 cm⁻¹ (FTIR) and aromatic proton signals at 7–8 ppm (¹H NMR) .

Biological Activity

Methyl 4-acetyl-3-bromobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H9BrO3

- Average Mass : 257.083 g/mol

- Monoisotopic Mass : 255.973507 g/mol

The compound features a bromine atom at the 3-position and an acetyl group at the 4-position on a benzoate structure, which influences its reactivity and biological interactions .

Anticancer Activity

Research indicates that derivatives of benzoic acid, including this compound, may exhibit anticancer properties. The structural modifications in these compounds can significantly affect their potency against various cancer cell lines. For instance, compounds with halogen substitutions have been shown to enhance biological activity by improving interactions with target proteins involved in cancer pathways .

A study focusing on the structure-activity relationship (SAR) revealed that introducing electron-withdrawing groups like bromine at specific positions could increase the inhibitory potency against cancer cell lines. This suggests that this compound could be a lead compound for developing new anticancer agents .

Aldo-Keto Reductase Inhibition

This compound has been evaluated for its inhibitory effects on aldo-keto reductases (AKRs), which are involved in steroid metabolism and have implications in various diseases, including cancer. The presence of the acetyl group in its structure is crucial for modulating the enzyme's activity. SAR studies have shown that modifications around the aromatic ring can lead to selective inhibition profiles, making this compound a candidate for further exploration in therapeutic contexts .

Case Studies and Experimental Findings

- Cell Line Studies :

- Mechanistic Insights :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.